molecular formula C7H12N2O3 B13249242 3-[2-(Ethylamino)ethyl]-1,3-oxazolidine-2,4-dione

3-[2-(Ethylamino)ethyl]-1,3-oxazolidine-2,4-dione

Cat. No.: B13249242
M. Wt: 172.18 g/mol
InChI Key: WOWXVZTVKPBCGA-UHFFFAOYSA-N
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Description

3-[2-(Ethylamino)ethyl]-1,3-oxazolidine-2,4-dione is a heterocyclic organic compound that features an oxazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Ethylamino)ethyl]-1,3-oxazolidine-2,4-dione typically involves the reaction of ethylamine with ethylene oxide to form 2-(ethylamino)ethanol. This intermediate is then reacted with phosgene to yield the desired oxazolidine-2,4-dione compound. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-[2-(Ethylamino)ethyl]-1,3-oxazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinones.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted oxazolidinones, amines, and other functionalized derivatives.

Scientific Research Applications

3-[2-(Ethylamino)ethyl]-1,3-oxazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers and other industrial materials.

Mechanism of Action

The mechanism of action of 3-[2-(Ethylamino)ethyl]-1,3-oxazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with cellular proteins to modulate inflammatory responses or inhibit the growth of cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine Derivatives: These compounds also contain nitrogen atoms and exhibit a range of biological activities.

    Thiazole Derivatives: Known for their diverse biological activities, including antimicrobial and anticancer properties.

    Azo Dye Derivatives: These compounds have applications in various fields, including as dyes and bioactive agents.

Uniqueness

3-[2-(Ethylamino)ethyl]-1,3-oxazolidine-2,4-dione is unique due to its specific oxazolidine ring structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H12N2O3

Molecular Weight

172.18 g/mol

IUPAC Name

3-[2-(ethylamino)ethyl]-1,3-oxazolidine-2,4-dione

InChI

InChI=1S/C7H12N2O3/c1-2-8-3-4-9-6(10)5-12-7(9)11/h8H,2-5H2,1H3

InChI Key

WOWXVZTVKPBCGA-UHFFFAOYSA-N

Canonical SMILES

CCNCCN1C(=O)COC1=O

Origin of Product

United States

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